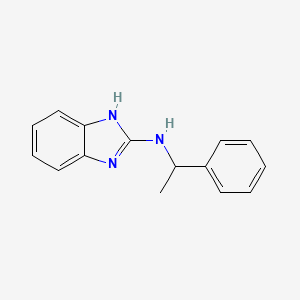
N-(1-phenylethyl)-1H-benzimidazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-phenylethyl)-1H-benzimidazol-2-amine is an organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a benzimidazole ring fused with a phenylethylamine moiety, which imparts unique chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-phenylethyl)-1H-benzimidazol-2-amine typically involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone, followed by cyclization to form the benzimidazole ring. One common method involves the reaction of o-phenylenediamine with acetophenone in the presence of an acid catalyst, such as hydrochloric acid, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
N-(1-phenylethyl)-1H-benzimidazol-2-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions include various benzimidazole derivatives with modified functional groups, which can exhibit different biological activities and properties .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of N-(1-phenylethyl)-1H-benzimidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparación Con Compuestos Similares
N-(1-phenylethyl)-1H-benzimidazol-2-amine can be compared with other benzimidazole derivatives, such as:
N-(1-phenylethyl)benzothioamide: Similar in structure but contains a sulfur atom instead of nitrogen, which can affect its biological activity.
N-(1-phenylethyl)maleimide: Contains a maleimide moiety, which imparts different chemical properties and reactivity.
The uniqueness of this compound lies in its specific structure, which allows it to interact with a wide range of biological targets and exhibit diverse biological activities.
Propiedades
Fórmula molecular |
C15H15N3 |
|---|---|
Peso molecular |
237.30 g/mol |
Nombre IUPAC |
N-(1-phenylethyl)-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C15H15N3/c1-11(12-7-3-2-4-8-12)16-15-17-13-9-5-6-10-14(13)18-15/h2-11H,1H3,(H2,16,17,18) |
Clave InChI |
WCWKLHIAOAHWQU-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)NC2=NC3=CC=CC=C3N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(6-benzyl-4H-pyrrolo[2,3-d][1,3]thiazol-2-yl)pyridin-2-amine](/img/structure/B13881936.png)
![3-Nitro-4-(2-oxaspiro[3.5]nonan-7-ylmethoxy)benzenesulfonamide](/img/structure/B13881937.png)
![Methyl 7-[(4-bromobenzoyl)-methylamino]heptanoate](/img/structure/B13881941.png)
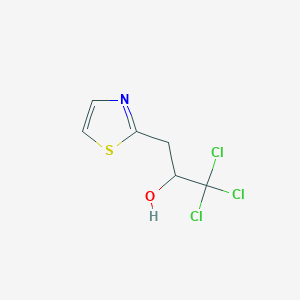
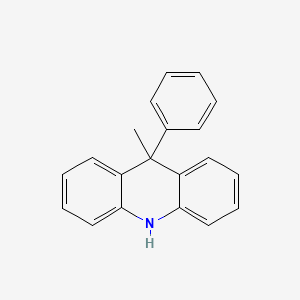
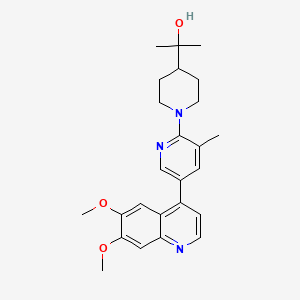
![1-(2-Methoxyethyl)-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine](/img/structure/B13881951.png)


![tert-butyl N-[3-[(5-nitropyrimidin-2-yl)amino]phenyl]carbamate](/img/structure/B13881966.png)
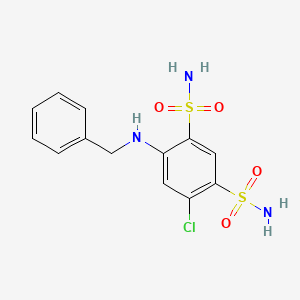
![Methyl 4-chloro-5-iodo-2-[[2-(1,2,4-triazol-1-yl)acetyl]amino]benzoate](/img/structure/B13881981.png)
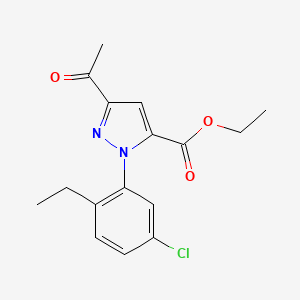
![4-(Piperidin-1-yl)thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13882000.png)
